N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
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Overview
Description
N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a chemical compound with the molecular formula C14H22BNO2. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and medicinal chemistry due to its unique reactivity and stability .
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in organic synthesis. It is used in the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . The boron atom in the compound can form a covalent bond with a carbon atom, facilitating the cross-coupling reaction .
Biochemical Pathways
Its role in the Suzuki-Miyaura cross-coupling reaction contributes to the synthesis of various organic compounds, which may subsequently interact with biochemical pathways .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanamine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from light and air to prevent degradation . The compound’s reactivity in the Suzuki-Miyaura cross-coupling reaction can also be affected by the choice of solvent, temperature, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine typically involves the borylation of an appropriate precursor. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron-containing group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, copper, or nickel catalysts are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds .
Scientific Research Applications
N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential in drug development, especially in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure due to the presence of the dioxaborolane ring.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a similar boron-containing structure.
Uniqueness
N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-7-11(9-12)10-16-5/h6-9,16H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDQHSHCQIKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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